3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Overview
Description
3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31Similar compounds have been shown to act as agonists on orexin 2 receptors . These receptors play a crucial role in regulating sleep-wake cycles and feeding behaviors.
Mode of Action
The exact mode of action of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s structure was designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that it may interact with similar biochemical pathways as these compounds.
Pharmacokinetics
The pharmacokinetic properties of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s physicochemical properties were dramatically improved when it was incorporated into the structure of the antihistamine drug rupatidine . This suggests that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound was found to improve the physicochemical properties of the antihistamine drug rupatidine when incorporated into its structure . This suggests that it may enhance the efficacy of drugs it is combined with.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s thermal stability generally decreases with increasing nitro groups . This suggests that it may be sensitive to temperature and other environmental conditions.
Properties
IUPAC Name |
3-(2-azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-10-8-5-9(10)7-14(6-8)4-3-12-13-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLXJMJFKXGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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